molecular formula C12H22O B8610512 Cyclododec-2-en-1-ol CAS No. 13786-77-1

Cyclododec-2-en-1-ol

Cat. No. B8610512
M. Wt: 182.30 g/mol
InChI Key: HNTAJRDNEDXPDP-UHFFFAOYSA-N
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Patent
US06835686B2

Procedure details

A mixture of 180 parts of trans-1,2-epoxidodecane, 6 parts of calcium hydroxide and 0.3 parts of o-hydroxyacetophenone was refluxed at 210-220° C. for 3 hours in a three-necked flask equipped agitator, Dean-Stark trap, and temperature probe. After cooling and filtration 175 parts of the mixture containing 15% starting epoxide and 74% cyclododec-2-en-1-ol (85% conversion, 87% selectivity) was obtained.
[Compound]
Name
180
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trans-1,2-epoxidodecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2].[OH-].O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:13])[CH3:12]>>[CH:11]1([OH:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:7][CH2:6][CH2:5][CH:10]=[CH:12]1 |f:0.1.2|

Inputs

Step One
Name
180
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
trans-1,2-epoxidodecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped agitator, Dean-Stark trap, and temperature probe
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration 175 parts of the mixture
ADDITION
Type
ADDITION
Details
containing 15%

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCCCCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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